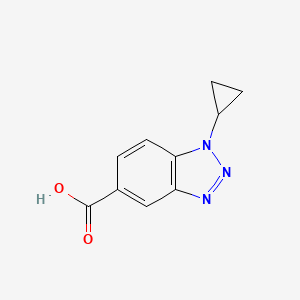

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It has an IUPAC name of 1-cyclopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.2 .Scientific Research Applications

Synthesis of Heterocyclic Compounds Research by Katritzky, Li, and Gordeev (1994) demonstrates the use of benzotriazole derivatives in the synthesis of heterocyclic compounds, such as pyrroles, through reactions involving lithiated benzotriazole intermediates. This work highlights the versatility of benzotriazoles in constructing complex molecular structures, which are crucial in medicinal chemistry and materials science (Katritzky, Li, & Gordeev, 1994).

Homologation of Carboxylic Acids Katritzky et al. (2001) explored the homologation of carboxylic acids using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method offers a safe alternative to traditional homologation reactions, expanding the toolkit for modifying carboxylic acid derivatives in synthetic chemistry (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Cyclocondensation Reactions Dhameliya et al. (2017) provided insights into cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. The study emphasizes the role of water in facilitating these reactions and underscores the mechanistic aspects of cyclocondensation, which are fundamental in heterocyclic chemistry (Dhameliya, Chourasiya, Mishra, Jadhavar, Bharatam, & Chakraborti, 2017).

Biotransformation and Environmental Impact Huntscha et al. (2014) investigated the biotransformation of benzotriazoles, including their degradation pathways and environmental persistence. This research is crucial for understanding the environmental impact of benzotriazole derivatives, which are widely used as corrosion inhibitors (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

GPCR Agonists Discovery Semple et al. (2006) identified 1-alkyl-benzotriazole-5-carboxylic acids as selective agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery opens new avenues for drug development targeting GPR109b, which is involved in various physiological processes (Semple, Skinner, Cherrier, Webb, Sage, Tamura, Chen, Richman, & Connolly, 2006).

Safety and Hazards

properties

IUPAC Name |

1-cyclopropylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLESLXWSORKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)

![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2731128.png)

![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)